molecular formula C23H19BrN8O4 B11540330 2-bromo-6-methoxy-4-[(E)-(2-{4-[(4-nitrophenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol

2-bromo-6-methoxy-4-[(E)-(2-{4-[(4-nitrophenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol

Cat. No.: B11540330
M. Wt: 551.4 g/mol
InChI Key: OZLJELJBXORSPA-DHRITJCHSA-N
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Description

2-BROMO-6-METHOXY-4-[(E)-(2-{4-[(4-NITROPHENYL)AMINO]-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL is a complex organic compound that features a variety of functional groups, including bromine, methoxy, nitrophenyl, and triazine

Preparation Methods

The synthesis of 2-BROMO-6-METHOXY-4-[(E)-(2-{4-[(4-NITROPHENYL)AMINO]-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like this one.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of the methoxy group allows for oxidation reactions, which can be facilitated by reagents such as potassium permanganate.

    Reduction: The nitrophenyl group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions, often using reagents like sodium methoxide.

Scientific Research Applications

2-BROMO-6-METHOXY-4-[(E)-(2-{4-[(4-NITROPHENYL)AMINO]-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, the nitrophenyl group can participate in electron transfer reactions, while the triazine ring can interact with biological macromolecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar compounds to 2-BROMO-6-METHOXY-4-[(E)-(2-{4-[(4-NITROPHENYL)AMINO]-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL include other brominated phenols and triazine derivatives. For example:

These comparisons highlight the unique combination of functional groups in 2-BROMO-6-METHOXY-4-[(E)-(2-{4-[(4-NITROPHENYL)AMINO]-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C23H19BrN8O4

Molecular Weight

551.4 g/mol

IUPAC Name

4-[(E)-[[4-anilino-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2-bromo-6-methoxyphenol

InChI

InChI=1S/C23H19BrN8O4/c1-36-19-12-14(11-18(24)20(19)33)13-25-31-23-29-21(26-15-5-3-2-4-6-15)28-22(30-23)27-16-7-9-17(10-8-16)32(34)35/h2-13,33H,1H3,(H3,26,27,28,29,30,31)/b25-13+

InChI Key

OZLJELJBXORSPA-DHRITJCHSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NC4=CC=CC=C4)Br)O

Canonical SMILES

COC1=C(C(=CC(=C1)C=NNC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NC4=CC=CC=C4)Br)O

Origin of Product

United States

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